molecular formula C10H10BrN5NaO6PS B1146054 Sp-8-Br-cGMPS CAS No. 153660-03-8

Sp-8-Br-cGMPS

Katalognummer: B1146054
CAS-Nummer: 153660-03-8
Molekulargewicht: 462.15
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sp-8-Bromo-cyclic guanosine monophosphorothioate is a synthetic analogue of cyclic guanosine monophosphate. It acts as an agonist for cyclic guanosine monophosphate-gated cation channels with an effective concentration of 106.5 micromolar. This compound is known for its ability to induce currents but does not stabilize channel open states as effectively as a full agonist .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Cyclic Nucleotide Signaling:
Sp-8-Br-cGMPS is recognized for its role in modulating the cGMP-dependent protein kinase (PKG) pathway. As a phosphodiesterase-resistant analogue, it effectively enhances cGMP signaling in various cell types. Studies have demonstrated that this compound can induce vasodilation and affect smooth muscle relaxation by activating PKG, which is crucial for cardiovascular health .

Case Study: Vascular Reactivity
In a study examining the effects of cyclic nucleotide analogs on arteriolar dilation, this compound significantly attenuated responses to several vasodilators, indicating its potential as a therapeutic agent in managing vascular diseases . The findings suggest that this compound could be beneficial in conditions characterized by impaired vasodilation.

Cellular Mechanisms and Imaging

Live Cell Imaging:
Recent advancements have utilized this compound in live-cell imaging to monitor intracellular cGMP dynamics. For instance, researchers applied varying concentrations of this compound to HeLa cells and observed significant increases in fluorescence intensity, indicating enhanced cGMP levels . This application is pivotal for understanding cellular responses to stimuli and the kinetics of signaling pathways.

Fluorescent Protein Indicators:
The compound has been employed alongside fluorescent protein-based indicators like Red cGull to visualize cGMP changes in real time within living cells. This method allows for the assessment of cGMP signaling in response to different agonists and provides insights into cellular behavior under various physiological conditions .

Immunological Applications

Modulation of Cytokine Release:
this compound has shown complex effects on immune cell function. In studies involving basophils, it was found to inhibit cytokine generation while paradoxically enhancing histamine release under certain conditions. This dual role suggests that this compound may influence immune responses differently depending on the activation stimuli .

Case Study: Allergy Research
In experiments assessing the release of mediators from basophils activated by interleukin-3 (IL-3), this compound inhibited IL-4 and IL-13 generation but had minimal effects on histamine release. This indicates a nuanced role in allergic responses, potentially offering new avenues for therapeutic interventions in allergic diseases .

Potential Therapeutic Implications

Given its unique pharmacological properties and effects on cellular signaling pathways, this compound holds promise for therapeutic applications:

Application Area Potential Therapeutic Use Mechanism of Action
Cardiovascular HealthTreatment of hypertension and heart failureEnhances vasodilation via PKG activation
ImmunologyModulation of allergic responsesInhibits cytokine release while enhancing histamine
Pain ManagementInvestigating pain pathwaysModulates neurotransmitter release

Wirkmechanismus

Target of Action

Sp-8-Br-cGMPS is a potent, selective activator of cGMP-dependent protein kinases (PKG) . It also inhibits the retinal cGMP-gated ion channel . These targets play crucial roles in various cellular processes, including signal transduction and ion transport.

Mode of Action

This compound interacts with its targets by mimicking the natural signal molecule cyclic GMP . It activates PKG Iα and Iß with similar activation constants . It inhibits the retinal cgmp-gated ion channel, thus discriminating between both receptors .

Biochemical Pathways

The activation of PKG by this compound can lead to various downstream effects, depending on the specific cellular context. For instance, it can modulate the activity of other proteins through phosphorylation, influencing various biochemical pathways .

Pharmacokinetics

This compound exhibits high lipophilicity and good membrane permeability, while still being soluble in aqueous solvents . This property enhances its bioavailability, allowing it to effectively reach and interact with its targets.

Result of Action

The activation of PKG and inhibition of the retinal cGMP-gated ion channel by this compound can lead to various molecular and cellular effects. For instance, it can influence signal transduction processes, modulate ion transport, and potentially interfere with many cell regulation processes .

Action Environment

This compound is chemically stable under conditions of biological systems and media . For instance, its lipophilicity and membrane permeability can be affected by the lipid composition of cell membranes. Additionally, its stability and action can be influenced by the pH and temperature of its environment .

Biochemische Analyse

Biochemical Properties

Sp-8-Br-cGMPS plays a significant role in biochemical reactions. It is an activator of protein kinase G Iα and Iβ with a K of 2.6 and 2.5 μM, respectively . It also inhibits retinal cGMP-gated ion channels . The compound is metabolically stable due to phosphorothioate modification .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is a potent, selective activator of cGMP-dependent protein kinases but inhibits the retinal cGMP-gated ion channel .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It activates cGMP-dependent protein kinases Iα and Iβ . It also inhibits retinal cGMP-gated ion channels . The compound is resistant to mammalian cyclic nucleotide-dependent phosphodiesterases .

Temporal Effects in Laboratory Settings

This compound is chemically stable under conditions of biological systems and media . Nevertheless, solutions should be stored in the refrigerator and should be lyophilized and frozen for longer storage periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is a membrane-permeable compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sp-8-Bromo-cyclic guanosine monophosphorothioate involves the bromination of cyclic guanosine monophosphate followed by the introduction of a phosphorothioate group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide and a suitable solvent like dimethylformamide. The phosphorothioate group is introduced using reagents like thiophosphoryl chloride under controlled conditions .

Industrial Production Methods

Industrial production of Sp-8-Bromo-cyclic guanosine monophosphorothioate follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in bulk quantities and purified using techniques like high-performance liquid chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Sp-8-Bromo-cyclic guanosine monophosphorothioate primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of Sp-8-Bromo-cyclic guanosine monophosphorothioate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Bromo-cyclic guanosine monophosphate: Another analogue of cyclic guanosine monophosphate, but without the phosphorothioate group.

    8-pCPT-cyclic guanosine monophosphate: A cyclic guanosine monophosphate analogue with a different substituent group.

Uniqueness

Sp-8-Bromo-cyclic guanosine monophosphorothioate is unique due to the presence of both the bromine atom and the phosphorothioate group. This combination enhances its lipophilicity and membrane permeability compared to other cyclic guanosine monophosphate analogues. Additionally, it is resistant to degradation by phosphodiesterases, making it a valuable tool in research .

Biologische Aktivität

Sp-8-Br-cGMPS, also known as Sp-8-bromo-cyclic guanosine monophosphate phosphorothioate, is a synthetic analog of cyclic GMP (cGMP) that exhibits significant biological activity through its interactions with various signaling pathways. This article explores its mechanisms of action, pharmacological properties, and implications in research and therapeutic applications.

This compound is characterized by its unique structural modifications, which enhance its stability and biological activity compared to natural cGMP. The compound features a bromine substitution at the 8-position of the guanine base and a phosphorothioate modification that provides resistance to hydrolysis by phosphodiesterases (PDEs) . These modifications result in:

  • Increased Lipophilicity : This property allows for better membrane permeability, facilitating cellular uptake .
  • Selective Activation : this compound selectively activates cGMP-dependent protein kinases (PKG), specifically PKG Iα and Iβ, with dissociation constants (Ka) of 2.6 µM and 2.5 µM, respectively .

1. Cardiovascular Effects

Research indicates that this compound can influence vascular smooth muscle relaxation. In studies involving porcine pulmonary arteries, prolonged treatment with nitric oxide (NO) and this compound resulted in decreased responsiveness to atrial natriuretic peptide (ANP), suggesting a complex interplay between these signaling molecules .

2. Neuronal Activity

This compound has been shown to inhibit retinal cGMP-gated ion channels, which are crucial for phototransduction in retinal cells. This inhibition can lead to altered responses to light stimuli, as evidenced by studies demonstrating that analogs like 8-Br-cGMP significantly increased dark current in retinal rod cells .

3. Immunological Responses

In T cells, this compound has been implicated in modulating cytokine release. Specifically, it has been observed that this compound does not significantly alter IL-5 release from peripheral blood mononuclear cells (PBMCs), indicating a potential role in immune modulation without direct activation of PKG pathways .

Case Studies

Case Study 1: Pulmonary Vasodilation
A study investigated the effects of this compound on pulmonary artery relaxation under chronic hypoxic conditions. The findings revealed that while this compound induced relaxation, the presence of Rp-8-Br-PET-cGMPS (a PKG inhibitor) inhibited this effect, highlighting the role of PKG in mediating vascular responses .

Case Study 2: Retinal Function
Another study assessed the impact of this compound on retinal cells' electrical activity. It was found that this compound could hold cGMP-gated channels open independently of light exposure, thus providing insights into potential therapeutic strategies for retinal disorders .

Pharmacological Implications

The unique properties of this compound make it a valuable tool in pharmacological research. Its ability to selectively activate PKG while inhibiting PDEs positions it as a candidate for exploring therapeutic avenues in conditions such as:

  • Pulmonary Hypertension : By promoting vasodilation through cGMP signaling.
  • Retinal Diseases : As a potential treatment for conditions involving impaired phototransduction.

Summary Table of Biological Activities

Activity Effect Reference
Vascular RelaxationInduces relaxation in pulmonary arteries
Retinal Ion Channel InhibitionAlters phototransduction responses
Cytokine ModulationNo significant effect on IL-5 release from T cells

Eigenschaften

IUPAC Name

sodium;2-amino-8-bromo-9-[(6R)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2?,4?,5?,8-,23?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTSSROWUAICIL-YKHKOMLCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C(C([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5NaO6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849601
Record name Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153660-03-8
Record name Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.